1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid is an organic compound classified as a piperidine carboxylic acid. It features a piperidine ring structure, a methoxyethyl substituent, and a carboxylic acid functional group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activity and utility in drug development .
The synthesis of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves several key steps:
The molecular formula for 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid is . The compound features:
InChI=1S/C9H15NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h7H,2-6H2,1H3,(H,12,13)
FVGPDAWXQBRLSV-UHFFFAOYSA-N
.1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid can participate in various chemical reactions:
The product outcomes from these reactions include:
The mechanism of action for 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid primarily revolves around its interactions with biological targets. While specific mechanisms may vary based on application, it has been investigated for its potential to inhibit certain enzymes or interact with biomolecules relevant to disease pathways. Detailed studies are necessary to elucidate its precise biological effects and therapeutic potential.
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid is characterized by:
Key chemical properties include:
Relevant data indicate that it has moderate reactivity typical of piperidine derivatives, making it suitable for further chemical modifications in synthetic applications .
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid has several scientific applications:
This compound's diverse applications highlight its significance in both research and practical fields, warranting further exploration into its properties and potential uses.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2